molecular formula C21H16O10 B14306942 9-oxo-9H-xanthene-3,4,5,6-tetrayl tetraacetate CAS No. 110144-76-8

9-oxo-9H-xanthene-3,4,5,6-tetrayl tetraacetate

Cat. No.: B14306942
CAS No.: 110144-76-8
M. Wt: 428.3 g/mol
InChI Key: GTOUZRBAQUHKJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-oxo-9H-xanthene-3,4,5,6-tetrayl tetraacetate is a chemical compound belonging to the xanthene family. Xanthenes are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a xanthene core with four acetate groups attached.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-oxo-9H-xanthene-3,4,5,6-tetrayl tetraacetate typically involves the reaction of xanthene derivatives with acetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems. The use of efficient catalysts and optimized reaction conditions is crucial to maximize yield and minimize by-products.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms, which may have different properties and applications.

    Substitution: The acetate groups in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or other reduced forms.

Scientific Research Applications

Chemistry: In chemistry, 9-oxo-9H-xanthene-3,4,5,6-tetrayl tetraacetate is used as a precursor for the synthesis of various xanthene derivatives. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology: In biological research, this compound is studied for its potential as a fluorescent probe. The xanthene core can exhibit fluorescence, making it useful for imaging and diagnostic applications.

Medicine: In medicine, derivatives of this compound are investigated for their potential therapeutic properties. These compounds may have applications in drug development and disease treatment.

Industry: In industrial applications, the compound is used in the production of dyes and pigments. Its stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of 9-oxo-9H-xanthene-3,4,5,6-tetrayl tetraacetate involves its interaction with specific molecular targets. The xanthene core can interact with proteins and enzymes, affecting their function and activity. The acetate groups may also play a role in modulating the compound’s reactivity and interactions.

Molecular Targets and Pathways:

    Proteins: The compound can bind to proteins, altering their structure and function.

    Enzymes: It may inhibit or activate enzymes, affecting metabolic pathways.

    Cellular Pathways: The compound can influence cellular signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

  • 9-oxo-9H-xanthene-1,3,6,8-tetrayl tetraacetate
  • 9-oxo-9H-xanthene-1,3,6,7-tetrayl tetraacetate
  • methyl 2-(5,6-dimethyl-9-oxo-9H-xanthen-4-yl)acetate

Uniqueness: 9-oxo-9H-xanthene-3,4,5,6-tetrayl tetraacetate is unique due to its specific arrangement of acetate groups. This structural feature imparts distinct chemical and physical properties, making it valuable for various applications. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity.

Properties

CAS No.

110144-76-8

Molecular Formula

C21H16O10

Molecular Weight

428.3 g/mol

IUPAC Name

(4,5,6-triacetyloxy-9-oxoxanthen-3-yl) acetate

InChI

InChI=1S/C21H16O10/c1-9(22)27-15-7-5-13-17(26)14-6-8-16(28-10(2)23)21(30-12(4)25)19(14)31-18(13)20(15)29-11(3)24/h5-8H,1-4H3

InChI Key

GTOUZRBAQUHKJV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=C(C2=C(C=C1)C(=O)C3=C(O2)C(=C(C=C3)OC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.